2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 697246-16-5
VCID: VC21498508
InChI: InChI=1S/C17H11F3N2O4/c18-17(19,20)11-4-2-1-3-9(11)13-10(6-21)16(22)26-14-12(24)5-8(7-23)25-15(13)14/h1-5,13,23H,7,22H2
SMILES: C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F
Molecular Formula: C17H11F3N2O4
Molecular Weight: 364.27g/mol

2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

CAS No.: 697246-16-5

Cat. No.: VC21498508

Molecular Formula: C17H11F3N2O4

Molecular Weight: 364.27g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile - 697246-16-5

Specification

CAS No. 697246-16-5
Molecular Formula C17H11F3N2O4
Molecular Weight 364.27g/mol
IUPAC Name 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile
Standard InChI InChI=1S/C17H11F3N2O4/c18-17(19,20)11-4-2-1-3-9(11)13-10(6-21)16(22)26-14-12(24)5-8(7-23)25-15(13)14/h1-5,13,23H,7,22H2
Standard InChI Key PCNCVJTXAMLVAY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F

Introduction

Chemical Identity and Nomenclature

2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a precisely defined chemical entity with established chemical identifiers. This compound is classified under organofluorine compounds containing both benzenoid and heterocyclic structural elements . The rigorous identification of this compound is essential for proper cataloging in chemical databases and for ensuring accuracy in research applications.

The compound is officially registered with CAS Registry Number 697246-16-5, providing a unique identifier that distinguishes it from related compounds with similar structures. The IUPAC name properly defines the spatial arrangement and connectivity of all functional groups within the molecule, highlighting its complex heterocyclic nature.

For computational chemistry applications and database searching, the compound has been assigned specific digital identifiers. The Standard InChI (International Chemical Identifier) code is InChI=1S/C17H11F3N2O4/c18-17(19,20)11-4-2-1-3-9(11)13-10(6-21)16(22)26-14-12(24)5-8(7-23)25-15(13)14/h1-5,13,23H,7,22H2, which provides a machine-readable representation of the molecular structure. The corresponding InChIKey PCNCVJTXAMLVAY-UHFFFAOYSA-N serves as a fixed-length condensed digital version of the chemical structure information.

Chemical Identifiers and Alternative Nomenclature

The compound's identity is established through multiple standardized systems, creating a comprehensive reference framework for research and cataloging purposes. Beyond the primary CAS number and IUPAC name, the compound can be represented through SMILES notation as C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F, which provides a linear string representation of the molecular structure.

Table 1: Chemical Identity Information for 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

ParameterInformation
CAS Registry Number697246-16-5
Molecular FormulaC17H11F3N2O4
Molecular Weight364.27 g/mol
IUPAC Name2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile
Standard InChIInChI=1S/C17H11F3N2O4/c18-17(19,20)11-4-2-1-3-9(11)13-10(6-21)16(22)26-14-12(24)5-8(7-23)25-15(13)14/h1-5,13,23H,7,22H2
Standard InChIKeyPCNCVJTXAMLVAY-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F
PubChem Compound ID2766361

Structural Characteristics and Physical Properties

The compound 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile features a distinctive molecular architecture centered around a pyrano[3,2-b]pyran core structure. This heterocyclic core consists of two fused pyran rings, creating a bicyclic system that serves as the scaffold for multiple functional groups. The structural complexity of this compound contributes to its unique physical and chemical properties.

The compound bears several important functional groups that define its reactivity profile. These include an amino group (-NH2) at position 2, providing basic character and hydrogen bonding capability; a carbonitrile group (-CN) at position 3, which is a polar electron-withdrawing group; a 2-(trifluoromethyl)phenyl substituent at position 4, contributing lipophilicity and metabolic stability; a hydroxymethyl group (-CH2OH) at position 6, offering hydrogen bond donor and acceptor sites; and an oxo group (=O) at position 8, providing hydrogen bond acceptor capability .

ParameterDetails
Commercial StatusResearch compound
Research RestrictionsFor R&D use only; not for human or veterinary use
Storage RecommendationsDry, sealed place
Catalog PresenceAmfluoro (Catalog No.: AF587669)
Chemical ClassificationOrganofluorine Benzenoid Compounds; Organofluorine Heterocyclic Compounds

The restricted availability and explicit research-only designation reflect the early-stage nature of investigations into this compound, suggesting that comprehensive toxicological and pharmacological profiles are still being developed .

Related Compounds and Structural Analogs

The structural scaffold of 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile represents one member of a broader class of compounds featuring the pyrano[3,2-b]pyran core with various substitution patterns. Related compounds with similar core structures but different substituents have been described in chemical literature and databases.

Structural Variations and Positional Isomers

A notable structural analog is 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, which differs from our target compound only in the position of the trifluoromethyl group on the phenyl ring (3-position instead of 2-position) . This positional isomer has been assigned CAS No. 695203-79-3 and shares the same molecular formula (C17H11F3N2O4) and nearly identical molecular weight (364.28 g/mol) .

Another related compound is 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, where the 2-(trifluoromethyl)phenyl group is replaced by a 2-thienyl group . This structural modification maintains the same heterocyclic core but introduces a different aromatic substituent, potentially leading to altered biological properties and physical characteristics.

Additionally, structural variants where the carbonitrile group is replaced with other functionalities, such as a carboxylate group, have been documented. For example, Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate represents such a variant with both a different C-3 substituent and a different aromatic group at position 4 .

Spectroscopic and Analytical Characterization

Comprehensive characterization of 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is essential for confirming its identity, assessing its purity, and understanding its structural features. While detailed spectroscopic data is limited in the available literature, certain analytical parameters can be inferred based on the compound's structure.

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